molecular formula C12H16ClN3O2 B11720244 Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B11720244
M. Wt: 269.73 g/mol
InChI Key: AMWHQKQYFZIFLG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring, which is further substituted with a 5-chloropyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Oxidized products include N-oxides of the pyrimidine ring.

    Reduction: Reduced products include amines or partially reduced pyrimidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is unique due to the specific positioning of the chlorine atom on the pyrimidine ring and the presence of the azetidine ring.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3

InChI Key

AMWHQKQYFZIFLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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